Welcome to the BenchChem Online Store!
molecular formula C11H16N2 B037881 (R)-(-)-1-Benzyl-3-aminopyrrolidine CAS No. 114715-39-8

(R)-(-)-1-Benzyl-3-aminopyrrolidine

Cat. No. B037881
M. Wt: 176.26 g/mol
InChI Key: HBVNLKQGRZPGRP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07268236B2

Procedure details

The 1-benzyl-3-aminopyrrolidine monomethanesulfonate (2 g) was dissolved in water (5 mL). And then 30% sodium hydroxide was added to the solution to isolate 1-benzyl-3-aminopyrrolidine. The solution was extracted with toluene (20 mL) and then concentrated. Thus, oily 1-benzyl-3-aminopyrrolidine (1.10 g) was recovered.
Name
1-benzyl-3-aminopyrrolidine monomethanesulfonate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[CH2:6]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+]>O>[CH2:6]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
1-benzyl-3-aminopyrrolidine monomethanesulfonate
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)O.C(C1=CC=CC=C1)N1CC(CC1)N
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07268236B2

Procedure details

The 1-benzyl-3-aminopyrrolidine monomethanesulfonate (2 g) was dissolved in water (5 mL). And then 30% sodium hydroxide was added to the solution to isolate 1-benzyl-3-aminopyrrolidine. The solution was extracted with toluene (20 mL) and then concentrated. Thus, oily 1-benzyl-3-aminopyrrolidine (1.10 g) was recovered.
Name
1-benzyl-3-aminopyrrolidine monomethanesulfonate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[CH2:6]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+]>O>[CH2:6]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
1-benzyl-3-aminopyrrolidine monomethanesulfonate
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)O.C(C1=CC=CC=C1)N1CC(CC1)N
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07268236B2

Procedure details

The 1-benzyl-3-aminopyrrolidine monomethanesulfonate (2 g) was dissolved in water (5 mL). And then 30% sodium hydroxide was added to the solution to isolate 1-benzyl-3-aminopyrrolidine. The solution was extracted with toluene (20 mL) and then concentrated. Thus, oily 1-benzyl-3-aminopyrrolidine (1.10 g) was recovered.
Name
1-benzyl-3-aminopyrrolidine monomethanesulfonate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[CH2:6]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+]>O>[CH2:6]([N:13]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14]1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
1-benzyl-3-aminopyrrolidine monomethanesulfonate
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)O.C(C1=CC=CC=C1)N1CC(CC1)N
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.